molecular formula C15H14BF10N3 B14758947 (5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

Cat. No.: B14758947
M. Wt: 437.09 g/mol
InChI Key: GSHGZORZDABBPD-ZJLYAJKPSA-N
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Description

(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a pentafluorophenyl group and a triazolium ring, making it a valuable catalyst in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolo[2,1-c][1,2,4]triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pentafluorophenyl Group: This is achieved through a substitution reaction using pentafluorobenzene derivatives.

    Fluorination and tert-Butylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced species.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pentafluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate exerts its effects involves its interaction with specific molecular targets. The compound’s triazolium ring plays a crucial role in its catalytic activity, facilitating various chemical transformations by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate apart is its unique combination of a pentafluorophenyl group and a triazolium ring, which imparts distinct catalytic properties and reactivity patterns. This makes it particularly valuable in specialized organic synthesis applications.

Properties

Molecular Formula

C15H14BF10N3

Molecular Weight

437.09 g/mol

IUPAC Name

(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

InChI

InChI=1S/C15H14F6N3.BF4/c1-15(2,3)7-4-6(16)14-22-24(5-23(7)14)13-11(20)9(18)8(17)10(19)12(13)21;2-1(3,4)5/h5-7H,4H2,1-3H3;/q+1;-1/t6-,7-;/m1./s1

InChI Key

GSHGZORZDABBPD-ZJLYAJKPSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC(C)(C)[C@H]1C[C@H](C2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F)F

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C1CC(C2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F)F

Origin of Product

United States

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